molecular formula C8H10FN B1332210 4-Fluoro-2,6-dimethylaniline CAS No. 392-70-1

4-Fluoro-2,6-dimethylaniline

Cat. No. B1332210
CAS RN: 392-70-1
M. Wt: 139.17 g/mol
InChI Key: MPNDLCBMLBACDD-UHFFFAOYSA-N
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Description

The compound 4-Fluoro-2,6-dimethylaniline is a fluorinated aromatic amine with potential applications in various fields of chemistry and materials science. It is structurally characterized by the presence of a fluorine atom and two methyl groups attached to an aniline ring. This structure is a key building block in the synthesis of more complex molecules, such as polyimides and organic cation hydrogensulfates, which have been explored for their unique physical and chemical properties.

Synthesis Analysis

The synthesis of derivatives of 4-Fluoro-2,6-dimethylaniline has been reported in the literature. For instance, a monomer containing a perfluorobiphenyl group with two 2,6-dimethylaniline units connected by an ether bond, referred to as 8FBPODMA, was synthesized for the development of highly-fluorinated colorless polyimides . Additionally, N-protected 4-fluoropyrrolidine derivatives, which are valuable in medicinal chemistry, have been synthesized from 4-hydroxyproline using 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, showcasing the versatility of fluorinated synthons .

Molecular Structure Analysis

The molecular structure of compounds related to 4-Fluoro-2,6-dimethylaniline has been elucidated using techniques such as single crystal X-ray diffraction analysis. For example, the molecular structures of 2-fluoroanilinium and 2,6-dimethylanilinium hydrogensulfates were determined, revealing that they crystallize in the monoclinic space group with distinct stacking patterns of organic and inorganic layers in the crystal lattice .

Chemical Reactions Analysis

The chemical reactivity of 4-Fluoro-2,6-dimethylaniline derivatives is highlighted by their ability to form various compounds through different reaction pathways. The 4-fluoropyrrolidine-2-carbonyl fluorides, for instance, were converted to a range of intermediates such as amides, esters, and nitriles, demonstrating the compound's utility in synthetic chemistry . The reaction of 2,6-dimethylaniline with acidic aqueous solutions to form organic cation hydrogensulfates further exemplifies the diverse chemical reactions that these molecules can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of polymers derived from 4-Fluoro-2,6-dimethylaniline are noteworthy. The polyimides synthesized from 8FBPODMA exhibit high optical transparency, with more than 80% transparency at 500 nm, and possess good thermal properties, with decomposition temperatures ranging from 507 to 527°C and glass transition temperatures between 280 and 345°C. The high fluorine content of these polymers contributes to their low refractive indices and birefringence, making them suitable for optical applications . The physicochemical properties of the organic cation hydrogensulfates were also characterized by solid-state NMR and infrared spectroscopy, with electronic properties such as HOMO and LUMO energies determined to provide insight into their potential applications .

Scientific Research Applications

1. DNA Adduct Formation and Mutagenicity

4-Fluoro-2,6-dimethylaniline (FDMA) has been studied for its potential to form DNA adducts and its mutagenicity. Researchers synthesized and compared the mutagenicity of various compounds, including N-hydroxy-4-fluoro-2,6-dimethylaniline, in bacterial strains. The results suggested that multiple adducts contribute to base substitution mutations and frameshift mutations detected by these strains, indicating the compound's potential for DNA interaction and mutagenicity (Marques et al., 2002).

2. Photo-Induced Intramolecular Charge Transfer

FDMA has been the subject of studies investigating its electronic transitions and excited-state dynamics. One study utilized ultrafast time-resolved spectroscopic experiments and ab initio computational studies to explore the mechanism of photo-induced intramolecular charge transfer (ICT) in FDMA. This research is significant for understanding the photophysical properties of FDMA and its potential applications in molecular electronics and photonics (Fujiwara et al., 2013).

3. Environmental Degradation Studies

The degradation of 2,6-dimethylaniline, a closely related compound to FDMA, by the Fenton process has been extensively studied. This research provides insights into the reaction conditions that affect the removal efficiency of such compounds, which is crucial for environmental remediation and understanding the fate of FDMA in natural environments (Masomboon et al., 2009).

4. Fluorescence Behavior Analysis

Another study focused on the fluorescence behavior of FDMA, using quantum chemical methods such as time-dependent density functional theory. This research helps in understanding the electronic properties of FDMA and its potential use in fluorescence-based applications (Bohnwagner & Dreuw, 2017).

Safety And Hazards

4-Fluoro-2,6-dimethylaniline is classified as potentially harmful if swallowed, and it may cause skin and eye irritation, as well as respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

4-fluoro-2,6-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNDLCBMLBACDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362791
Record name 4-fluoro-2,6-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2,6-dimethylaniline

CAS RN

392-70-1
Record name 4-Fluoro-2,6-dimethylbenzenamine
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Record name 4-fluoro-2,6-dimethylaniline
Source EPA DSSTox
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Record name 392-70-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
H II - Acta Chem. Scand, 1955 - actachemscand.org
The necessary fluoroarylamines, R, R, RCH, NH, were produced by catalytical hydrogenation (Raney nickel) of the corresponding nitro derivatives. One of these nitro derivatives, 4-nitro-…
Number of citations: 0 www.actachemscand.org
H Sun, CE Keefer, DO Scott - Drug metabolism letters, 2011 - ingentaconnect.com
Fluorine- and chlorine-containing moieties have been strategically integrated into chemical structures to optimize the pharmacokinetic and metabolic properties of therapeutic agents, …
Number of citations: 28 www.ingentaconnect.com
T Tian, WH Zhong, S Meng, XB Meng… - The Journal of Organic …, 2013 - ACS Publications
A metal-free method for the direct regioselective fluorination of anilides has been developed. In the presence of bis(tert-butylcarbonyloxy)iodobenzene (PhI(OPiv) 2 ) and hydrogen …
Number of citations: 59 pubs.acs.org
IG Salado, A Baán, T Verdeyen, A Matheeussen… - European Journal of …, 2018 - Elsevier
Human African trypanosomiasis is causing thousands of deaths every year in the rural areas of sub-saharan Africa. There is a high unmet medical need since the approved drugs are …
Number of citations: 6 www.sciencedirect.com
JD Crumrine - 2016 - search.proquest.com
Polyolefins comprise the largest group of commercially produced polymers worldwide, finding extensive uses as plastics, textiles, and elastomers. These polymers are produced by …
Number of citations: 3 search.proquest.com

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